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molecular formula C9H11NO2 B8653427 methyl 1-cyclopropyl-1H-pyrrole-3-carboxylate

methyl 1-cyclopropyl-1H-pyrrole-3-carboxylate

Cat. No. B8653427
M. Wt: 165.19 g/mol
InChI Key: ZPWHJJGANVPFAR-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

A mixture of methyl 1H-pyrrole-3-carboxylate (500 mg, 4.00 mmol), cyclopropylboronic acid (686 mg, 7.99 mmol), copper(II) acetate (726 mg, 4.00 mmol), 2,2′-bipyridyl (624 mg, 4.00 mmol), sodium carbonate (847 mg, 7.99 mmol) was stirred at 70° C. for 16 hr, concentrated, diluted in EtOAc/water, and extracted twice with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), and concentrated. The crude material was purified by silica gel column chromatography (hexane/EtOAc 4:1) to afford the title compound (377 mg, 57% yield) as a yellow oil. TLC (hexane/EtOAc 4:1): Rf=0.26.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step One
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
847 mg
Type
reactant
Reaction Step One
Quantity
726 mg
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[CH:2]1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.N1C=CC=CC=1C1C=CC=CN=1.C(=O)([O-])[O-].[Na+].[Na+]>C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH:10]1([N:1]2[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[CH:2]2)[CH2:12][CH2:11]1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=C(C=C1)C(=O)OC
Name
Quantity
686 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
624 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
847 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
726 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted in EtOAc/water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography (hexane/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CC1)N1C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 377 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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